

physical and chemical properties of 2,3-Dibromofuran.

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Compound of Interest

Compound Name: 2,3-Dibromofuran

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An In-depth Technical Guide to the Physical and Chemical Properties of **2,3-Dibromofuran**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2,3-Dibromofuran

2,3-Dibromofuran is a halogenated heterocyclic compound belonging to the furan family.^[1] Its structure, featuring a five-membered aromatic ring with two bromine substituents on adjacent carbons, makes it a highly valuable and reactive intermediate in organic synthesis. For professionals in drug discovery and materials science, the strategic placement of the bromine atoms offers a versatile chemical handle for constructing more complex molecular architectures through reactions such as metal-halogen exchange and cross-coupling. This guide provides a comprehensive overview of the core physical and chemical properties of **2,3-Dibromofuran**, its synthesis, spectral characteristics, and its potential as a foundational building block in the development of novel chemical entities.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical characteristics of **2,3-Dibromofuran** are summarized below. These properties are critical for its appropriate handling, storage, and application in experimental settings.

Compound Identification

A consistent and accurate identification of a chemical entity is paramount for reproducibility in research.

Identifier	Value	Source
CAS Number	30544-34-4	[2][3][4]
Molecular Formula	C ₄ H ₂ Br ₂ O	[2][3][4]
Molecular Weight	225.87 g/mol	[3][4][5]
IUPAC Name	2,3-dibromofuran	[4]
Synonyms	2,3-Dibromofurane, Furan, 2,3-dibromo-	[1][2]
InChI Key	GKPGEBBCMRMQOPF-UHFFFAOYSA-N	[3]
Canonical SMILES	C1=COC(=C1Br)Br	[2][4]

Physical and Thermochemical Data

2,3-Dibromofuran is a dense, high-boiling liquid under standard conditions.[1][3] Its physical state and thermal properties dictate the necessary conditions for its use in reactions and purification processes.

Property	Value	Source
Physical Form	Liquid	[3]
Density	2.117 g/mL at 25 °C	[3]
Boiling Point	75-78 °C at 75 mmHg	[1]
Refractive Index	n ₂₀ /D 1.544	[3]
Flash Point	60 °C (140 °F)	[5]
Sensitivity	Light Sensitive	[1][2]
Recommended Storage	Store at -20°C, under inert gas	[2][6]

Section 2: Spectroscopic Characterization

The unambiguous identification of **2,3-Dibromofuran** relies on modern spectroscopic techniques. The following sections describe the expected spectral features that serve as a fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

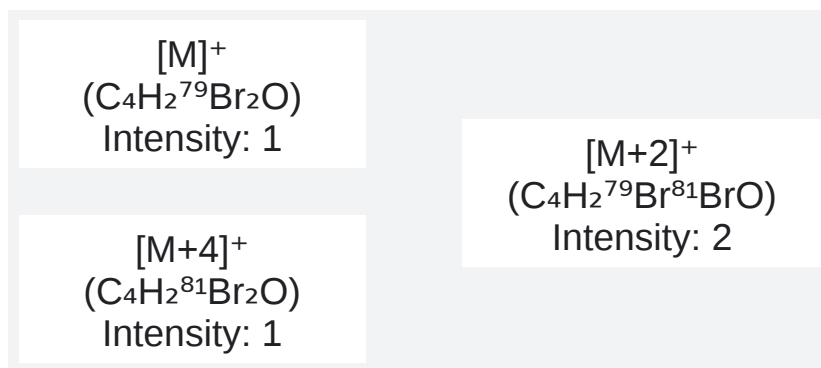
While specific spectral data for **2,3-Dibromofuran** is not widely published, its structure allows for a confident prediction of its ^1H and ^{13}C NMR spectra.

- ^1H NMR: The furan ring contains two non-equivalent protons. One would expect to observe two signals, both doublets, in the aromatic region of the spectrum (typically δ 6.0-7.5 ppm). The coupling constant between these two adjacent protons ($^3J_{\text{HH}}$) would likely be in the range of 2-4 Hz, characteristic of furanoid systems.
- ^{13}C NMR: Four distinct signals are expected for the carbon atoms of the furan ring. Two signals will correspond to the bromine-bearing carbons (C2 and C3), and two will correspond to the proton-bearing carbons (C4 and C5). The chemical shifts will be significantly influenced by the electronegativity of the oxygen atom and the heavy-atom effect of the bromine substituents.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the presence and number of bromine atoms in a molecule due to bromine's unique isotopic distribution.^[7] Natural bromine consists of two isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.^[7]

For a molecule containing two bromine atoms, such as **2,3-Dibromofuran**, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.^[8] This pattern provides conclusive evidence for the presence of two bromine atoms and is a critical quality control check during synthesis and analysis.



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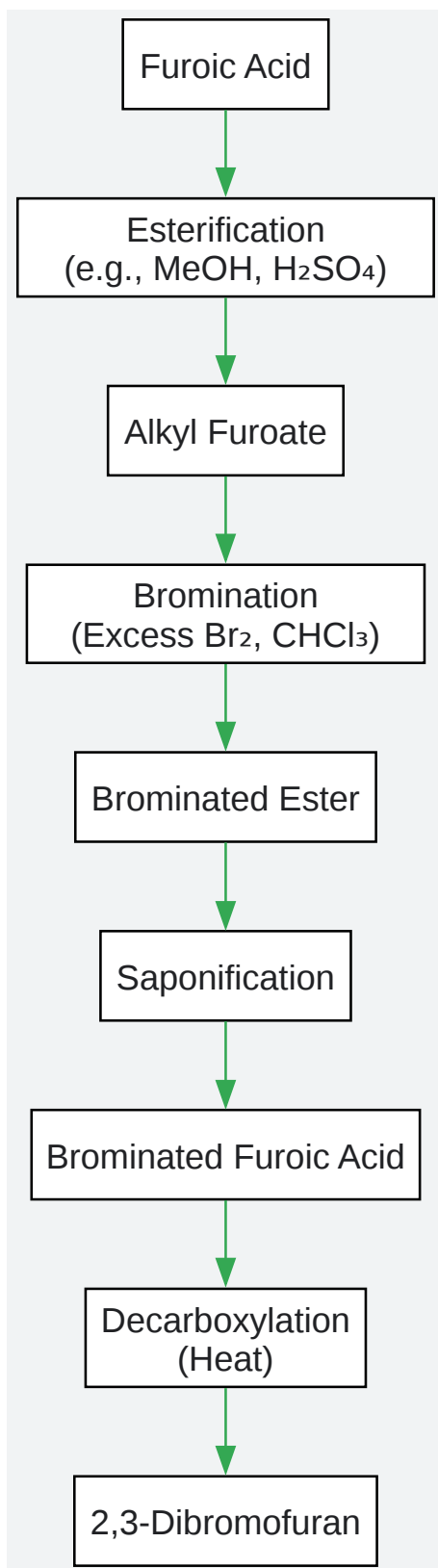
Predicted 1:2:1 isotope pattern for the molecular ion of **2,3-Dibromofuran**.

Section 3: Synthesis and Chemical Reactivity

The utility of **2,3-Dibromofuran** in research and development stems from its synthetic accessibility and its predictable reactivity, which allows for selective functionalization.

Synthetic Protocol

A common and effective route for the preparation of **2,3-Dibromofuran** involves a multi-step process starting from furoic acid.^[9] This pathway leverages classical organic reactions to build the target molecule.



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Synthetic workflow for the preparation of **2,3-Dibromofuran**.

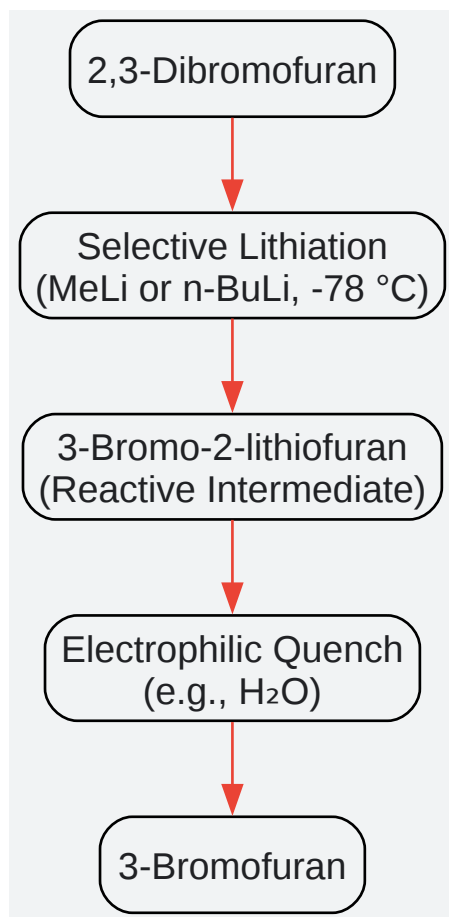
Experimental Protocol: Synthesis of **2,3-Dibromofuran**^[9]

- **Esterification:** Furoic acid is refluxed in an alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid to produce the corresponding alkyl furoate.
- **Bromination:** The alkyl furoate is dissolved in a chlorinated organic solvent (e.g., chloroform) and heated to reflux. An excess of bromine is added portion-wise over several hours. The reaction is continued until the evolution of hydrobromic acid gas ceases.
- **Saponification:** The crude brominated ester mixture is treated with a base (e.g., aqueous sodium hydroxide) to hydrolyze the ester to the corresponding brominated furoic acid salt.
- **Decarboxylation:** The brominated furoic acid is carefully heated, which induces decarboxylation to yield crude **2,3-Dibromofuran**.
- **Purification:** The final product is purified by distillation under reduced pressure to yield pure **2,3-Dibromofuran**.^[9]

Chemical Reactivity and Synthetic Utility

The primary value of **2,3-Dibromofuran** lies in the differential reactivity of its C-Br bonds. The bromine atom at the C2 position (adjacent to the oxygen) is more susceptible to metal-halogen exchange than the bromine at the C3 position. This selectivity is crucial for its use as a synthetic intermediate.

A key transformation is the selective lithiation using an organolithium reagent (e.g., methyllithium or n-butyllithium) at low temperatures. This reaction preferentially forms 3-bromo-2-lithiofuran, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position. For example, quenching the lithiated intermediate with water yields 3-bromofuran.^[9]



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Selective reactivity of **2,3-Dibromofuran** via metal-halogen exchange.

Section 4: Safety, Handling, and Regulatory Information

Proper handling of **2,3-Dibromofuran** is essential due to its hazardous properties. It is classified as a flammable liquid that is toxic if swallowed and can cause serious eye damage.

[2][6]

Hazard Class	GHS Pictograms	Hazard Statements
Flammable Liquid 3	GHS02 (Flame)	H226: Flammable liquid and vapor[2][5]
Acute Toxicity 3 (Oral)	GHS06 (Skull and Crossbones)	H301: Toxic if swallowed[2][5]
Eye Damage 1	GHS05 (Corrosion)	H318: Causes serious eye damage[2][5]

Handling Precautions:

- Work in a well-ventilated fume hood.[6]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
- Keep away from heat, sparks, open flames, and other ignition sources.[6]
- Use non-sparking tools and take measures to prevent static discharge.[2][6]
- Do not eat, drink, or smoke when using this product.[2]
- Wash hands and skin thoroughly after handling.[6]

Section 5: Applications in Research and Drug Development

While **2,3-Dibromofuran** is primarily a synthetic intermediate, its derivatives are of significant interest in medicinal chemistry. The furan and related dihydrobenzofuran scaffolds are considered "privileged structures" because they are capable of binding to a variety of biological targets.[10]

- **Scaffold for Bioactive Molecules:** By using the reactivity of the C-Br bonds, researchers can incorporate the 2,3-disubstituted furan core into larger molecules. This provides a pathway to novel analogs of known drugs or entirely new chemical entities.

- **Precursor to Complex Heterocycles:** The furan ring can participate in cycloaddition reactions or be transformed into other heterocyclic systems, expanding its utility.
- **Fragment-Based Drug Design:** As a small, functionalized heterocycle, it can serve as a starting point in fragment-based screening to identify new lead compounds. For instance, related 2,3-dihydrobenzofuran structures have been investigated as potent and selective cannabinoid receptor 2 (CB₂) agonists and as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation.^{[10][11]}

Conclusion

2,3-Dibromofuran is a synthetically accessible and highly versatile halogenated furan. Its well-defined physical properties, predictable spectroscopic signature (particularly its mass spectrum), and selective chemical reactivity make it an important tool for synthetic chemists. For researchers in drug development, it represents a valuable building block for accessing complex molecular scaffolds and exploring new areas of chemical space, enabling the design and synthesis of next-generation therapeutic agents.

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